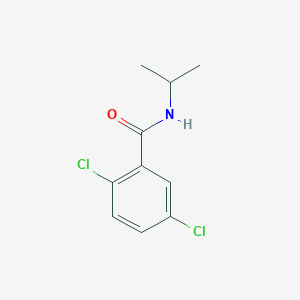

2,5-dichloro-N-(propan-2-yl)benzamide

CAS No.:

Cat. No.: VC15032482

Molecular Formula: C10H11Cl2NO

Molecular Weight: 232.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11Cl2NO |

|---|---|

| Molecular Weight | 232.10 g/mol |

| IUPAC Name | 2,5-dichloro-N-propan-2-ylbenzamide |

| Standard InChI | InChI=1S/C10H11Cl2NO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14) |

| Standard InChI Key | GXQCLXVYWPFTRU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC(=O)C1=C(C=CC(=C1)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 2,5-dichloro-N-(propan-2-yl)benzamide, reflecting its substitution pattern and functional groups . The benzene ring is substituted with chlorine atoms at the 2- and 5-positions, while the amide nitrogen is bonded to an isopropyl group (-CH(CH₃)₂). The molecular structure is represented by the formula C₁₀H₁₁Cl₂NO, with a molecular weight of 232 Da .

Key Structural Features:

-

Chlorine Substitution: The 2,5-dichloro configuration influences electronic distribution and steric interactions, potentially affecting reactivity and binding properties.

-

Isopropyl Group: The branched alkyl chain on the amide nitrogen may enhance solubility in nonpolar solvents and modulate biological activity.

-

Planar Amide Bond: The resonance-stabilized amide group contributes to the compound’s stability and hydrogen-bonding capacity.

Synthesis and Purification

Synthetic Routes

The synthesis of 2,5-dichloro-N-(propan-2-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with isopropylamine under basic conditions. A representative procedure, adapted from methods used for analogous 2,6-dichloro derivatives , is outlined below:

Step 1: Preparation of the Amide Bond

-

Reagents:

-

2,5-Dichlorobenzoyl chloride (1 equiv)

-

Isopropylamine (1.2 equiv)

-

Ethanolic sodium hydroxide (1 N)

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve isopropylamine in ethanolic NaOH.

-

Add 2,5-dichlorobenzoyl chloride dropwise with stirring at 0–5°C.

-

Warm to room temperature and stir for 3–6 hours.

-

Quench the reaction with water, extract with ethyl acetate, and dry over anhydrous Na₂SO₄.

-

Step 2: Purification

-

Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates eluted with ethyl acetate/hexane (3:7) .

-

Recrystallization: Purify the crude product via recrystallization from ethanol or methanol.

Physicochemical Properties

Thermodynamic and Solubility Parameters

The compound’s physicochemical properties are critical for its handling and application:

Solubility Profile:

-

Lipophilicity: The LogP value of 3.03 suggests moderate solubility in organic solvents (e.g., ethanol, DMSO) and limited aqueous solubility .

-

Aqueous Solubility: Estimated solubility in water is <1 mg/mL at 25°C, necessitating the use of co-solvents for biological assays.

| Supplier | Purity (%) | Pack Size | Price (USD) | Lead Time |

|---|---|---|---|---|

| Angene International | 97 | 100 mg | 44 | 10 days |

| AA Blocks | 97 | 1 g | 103 | 12 days |

| Advanced ChemBlocks | 95 | 5 g | 198 | 12 days |

| eNovation | 97 | 500 mg | 126 | 20 days |

Procurement Considerations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume